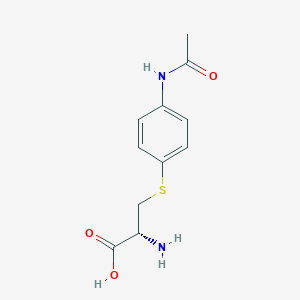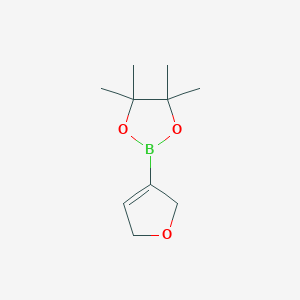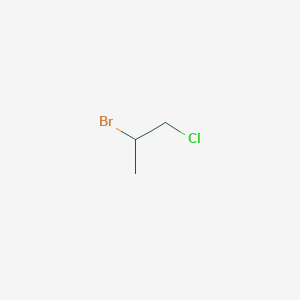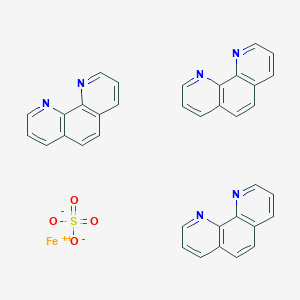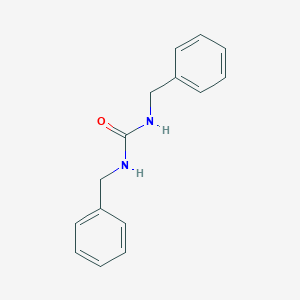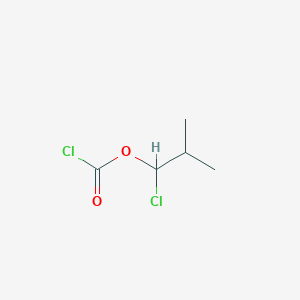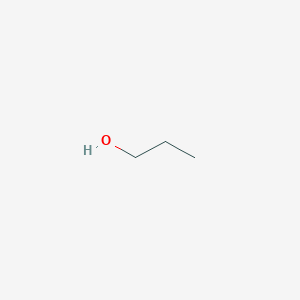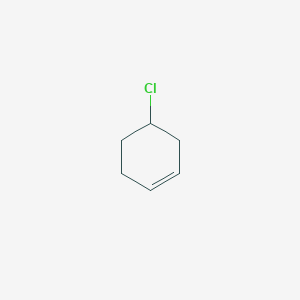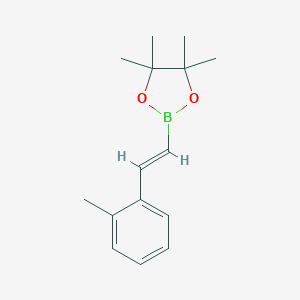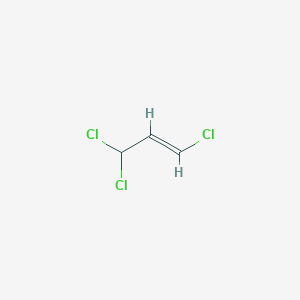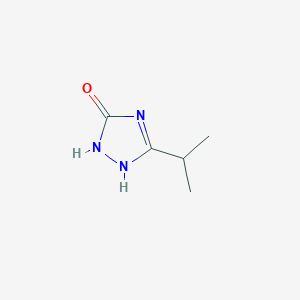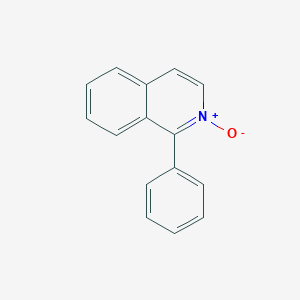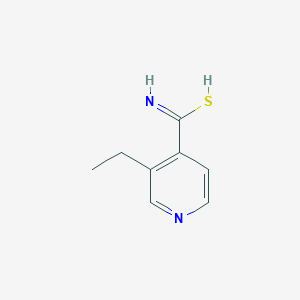
3-乙基吡啶-4-甲硫代酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-4-pyridinecarbothioamide is a versatile chemical compound with diverse applications in scientific research. It is known for its potential in various fields, including medicine and materials science. The compound and its derivatives have been studied for their anticancer properties, effects on tyrosinase inhibition, and vibrational spectroscopic characteristics.
科学研究应用
3-Ethyl-4-pyridinecarbothioamide has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an anticancer agent and its effects on enzyme inhibition, particularly tyrosinase. In medicine, derivatives of 3-Ethyl-4-pyridinecarbothioamide have been explored for their potential in tuberculosis diagnosis and treatment . Additionally, the compound has applications in materials science, where it is used in the development of new materials with unique properties.
作用机制
Target of Action
3-Ethylpyridine-4-carbothioamide is a derivative of Ethionamide , which is a second-line antitubercular agent . The primary target of Ethionamide is mycolic acid synthesis . Mycolic acids are unique components of the cell wall of mycobacteria and are essential for the survival of Mycobacterium tuberculosis .
Mode of Action
Ethionamide, and by extension 3-Ethylpyridine-4-carbothioamide, is a prodrug . It is activated by the enzyme ethA , a mono-oxygenase in Mycobacterium tuberculosis . Once activated, it binds to NAD+ to form an adduct which inhibits InhA . InhA is an enzyme involved in the synthesis of mycolic acids . The inhibition of InhA disrupts mycolic acid synthesis, which is thought to be the primary mechanism of action .
Biochemical Pathways
The disruption of mycolic acid synthesis affects the integrity of the cell wall of Mycobacterium tuberculosis . This leads to the inhibition of the growth of the bacteria, making Ethionamide bacteriostatic against M. tuberculosis .
Pharmacokinetics
Ethionamide is well absorbed orally and can cross the blood-brain barrier to achieve concentrations in the cerebral-spinal fluid equivalent to plasma
Result of Action
The result of the action of 3-Ethylpyridine-4-carbothioamide is the inhibition of the growth of Mycobacterium tuberculosis . This is due to the disruption of mycolic acid synthesis, which affects the integrity of the bacterial cell wall .
准备方法
The synthesis of 3-Ethyl-4-pyridinecarbothioamide involves several steps. One common method includes the reaction of 2-ethylpyridine with thiocarbonyl diimidazole under specific conditions to yield the desired product. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
3-Ethyl-4-pyridinecarbothioamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3-Ethyl-4-pyridinecarbothioamide can yield sulfoxides or sulfones, while reduction can produce corresponding amines .
相似化合物的比较
3-Ethyl-4-pyridinecarbothioamide can be compared with other similar compounds such as ethionamide and isoniazid. Ethionamide, like 3-Ethyl-4-pyridinecarbothioamide, is used in the treatment of tuberculosis and acts as a prodrug that inhibits mycolic acid synthesis . Isoniazid, another related compound, also targets mycolic acid synthesis but through a different activation pathway . The uniqueness of 3-Ethyl-4-pyridinecarbothioamide lies in its diverse applications and its potential as a building block for the synthesis of various derivatives with unique properties .
Similar Compounds
- Ethionamide
- Isoniazid
- Prothionamide
- Pyrazinamide
These compounds share structural similarities and are often used in similar contexts, particularly in the treatment of tuberculosis .
属性
IUPAC Name |
3-ethylpyridine-4-carbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S/c1-2-6-5-10-4-3-7(6)8(9)11/h3-5H,2H2,1H3,(H2,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTXIMKFZRGUKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CN=C1)C(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
